N-Acetylimidazole

Catalog No.
S601119
CAS No.
2466-76-4
M.F
C5H6N2O
M. Wt
110.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetylimidazole

CAS Number

2466-76-4

Product Name

N-Acetylimidazole

IUPAC Name

1-imidazol-1-ylethanone

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3

InChI Key

VIHYIVKEECZGOU-UHFFFAOYSA-N

SMILES

CC(=O)N1C=CN=C1

Synonyms

acetylimidazole, N-acetylimidazole

Canonical SMILES

CC(=O)N1C=CN=C1

Protein Acetylation:

  • Histone modification: NAI can acetylate specific amino acid residues, particularly tyrosines, in histones, which are proteins responsible for DNA packaging and regulation of gene expression. This modification can influence chromatin structure and gene accessibility, impacting various cellular processes [].
  • Protein characterization: NAI offers a relatively specific method for tyrosine acetylation, aiding in the study of protein structure and function. By selectively modifying tyrosines, researchers can gain insights into the role of these residues in protein folding and activity [].

Synthesis of Annulated Imidazole Derivatives:

NAI serves as a valuable reagent in the synthesis of various annulated imidazole derivatives, which are a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. NAI's ability to participate in ring formation reactions allows researchers to create complex imidazole-based structures with desired properties [].

Prostaglandin Endoperoxide Synthase (PTGS) Inhibition:

Studies have shown that NAI can inactivate PTGS, an enzyme involved in the production of prostaglandins, which are signaling molecules implicated in inflammation and pain. This finding suggests potential applications of NAI in the development of anti-inflammatory drugs [].

Other Potential Applications:

NAI's unique properties are being explored in other areas of research, including:

  • Food safety: As a potential biomarker for identifying food adulteration or contamination [].
  • Drug development: As a tool for studying protein-drug interactions and designing new therapeutic agents.
  • N-Acetylimidazole is a white to almost white crystalline powder [, ].
  • Limited information exists regarding its natural origin. However, it is commercially available and finds use as a pharmaceutical intermediate [].

Molecular Structure Analysis

N-Acetylimidazole possesses a five-membered imidazole ring with a nitrogen atom linked to an acetyl group (CH3CO-) at position 1. The imidazole ring also contains two other nitrogen atoms at positions 2 and 3. This structure grants it some interesting properties:

  • Heterocyclic ring: The presence of the imidazole ring makes it a heterocycle, a molecule with atoms of different types in the ring structure. This contributes to its stability and potential biological activity [].
  • Amide bond: The connection between the nitrogen atom and the carbonyl group forms an amide bond, a key functional group in organic chemistry known for its stability [].

Chemical Reactions Analysis

While comprehensive reaction pathways haven't been extensively documented, some known reactivities of N-Acetylimidazole include:

  • Acetylation: Research suggests N-Acetylimidazole can act as an acetylating agent, selectively transferring the acetyl group to hydroxyl groups of tyrosyl residues in proteins under mild conditions []. This property might be useful in protein modification studies.

Synthesis:* Specific details about N-Acetylimidazole synthesis are not readily available in scientific literature.


Physical And Chemical Properties Analysis

  • Melting point: 100.0 to 105.0 °C [].
  • Solubility: Almost transparent in methanol []. Data for solubility in other solvents is limited.
  • Stability: Information on stability under various conditions (temperature, light, etc.) is not widely reported.

As mentioned earlier, N-Acetylimidazole can act as an acetylating agent for proteins []. The exact mechanism behind this action requires further investigation. However, it likely involves the nucleophilic attack by the hydroxyl group of the tyrosine residue on the electrophilic carbonyl carbon of the N-Acetylimidazole molecule, leading to the transfer of the acetyl group and formation of a new amide bond with the protein.

XLogP3

-0.3

LogP

-0.34 (LogP)

Melting Point

102.0 °C

UNII

ZMP8X1Y11G

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2466-76-4

Wikipedia

N-acetylimidazole

General Manufacturing Information

Ethanone, 1-(1H-imidazol-1-yl)-: INACTIVE

Dates

Modify: 2023-08-15
Bowler et al. Prebiotically plausible oligoribonucleotide ligation facilitated by chemoselective acetylation. Nature Chemistry, doi: 10.1038/nchem.1626, published online 14 April 2013 http://www.nature.com/nchem

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